1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
Description
Core Structure and Substituent Analysis
The compound features a dibenzo[b,e]diazepine core, comprising two benzene rings fused to a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 4. Key substituents include:
- A hydroxyl group at position 1.
- A 4-methoxyphenyl group at position 11.
- A methyl group at position 8.
- A phenyl group at position 3.
- A hexan-1-one chain attached to the diazepine nitrogen at position 10.
The diazepine ring adopts a boat-shaped conformation , as observed in related dibenzodiazepine derivatives, with nitrogen atoms positioned at the stern and prow.
Systematic IUPAC Nomenclature
The IUPAC name is derived by prioritizing the diazepine core and numbering substituents according to their positions:
- Parent structure : 10H-dibenzo[b,e]diazepine.
- Substituents :
- Hydroxy at position 1.
- 4-Methoxyphenyl at position 11.
- Methyl at position 8.
- Phenyl at position 3.
- Hexan-1-one at position 10.
The full name reflects the stereochemistry and substitution pattern: 1-Hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e]diazepin-10-yl hexan-1-one .
Properties
Molecular Formula |
C33H36N2O3 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-hexanoyl-6-(4-methoxyphenyl)-3-methyl-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H36N2O3/c1-4-5-7-12-31(37)35-29-19-22(2)13-18-27(29)34-28-20-25(23-10-8-6-9-11-23)21-30(36)32(28)33(35)24-14-16-26(38-3)17-15-24/h6,8-11,13-19,25,33-34H,4-5,7,12,20-21H2,1-3H3 |
InChI Key |
CDKWIMUXHVKYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=C1C=C(C=C4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Dibenzo[b,e]diazepin Derivatives
L-Proline Catalyzed "On Water" Synthesis
One of the most efficient approaches for synthesizing dibenzo[b,e]diazepin-1-one derivatives involves a three-component reaction using L-proline as an organocatalyst in aqueous medium. This environmentally friendly method employs o-phenylenediamine, dimedone, and various aldehydes.
The reaction proceeds according to the following scheme:
o-phenylenediamine + dimedone + aldehyde → dibenzo[b,e][1,4]diazepin-1-one
The reaction conditions typically involve:
- Water as solvent (3 mL per gram of o-phenylenediamine)
- L-proline (20 mol%) as catalyst
- Temperature of 60°C
- Reaction time of 40-120 minutes
- Yields ranging from 85-99% for various derivatives
This method is particularly appealing due to its high yields, short reaction times, and use of water as a green solvent.
Catalyst-Free Method
An alternative approach involves a catalyst-free synthesis of dibenzo[b,e]diazepin-1-ones. This method employs similar starting materials but eliminates the need for a catalyst:
o-phenylenediamine + dimedone + aldehyde → dibenzo[b,e][1,4]diazepin-1-one
The reaction conditions typically include:
- Water as solvent (3 mL per gram of o-phenylenediamine)
- Sealed tube reaction vessel
- Temperature of 100°C
- Reaction time of 40-150 minutes
- Yields of 85-99% for various derivatives
This method offers the advantage of eliminating catalyst costs while maintaining high yields.
Enantioselective Three-Component Reaction
For applications requiring stereochemical control, an enantioselective approach using SPINOL-derived chiral phosphoric acid catalysts has been developed. This method involves a three-component reaction of aldehydes, 1,2-phenylenediamines, and cyclohexane-1,3-diones.
This approach provides:
Specific Preparation Methods for the Target Compound
Retrosynthetic Analysis
The synthesis of 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e]diazepin-10-yl]hexan-1-one can be approached through a strategic retrosynthetic analysis that breaks down the molecule into key fragments:
Modified "On Water" Synthesis
Based on the established "on water" synthetic approach, a modified procedure can be developed specifically for the target compound:
Preparation of the Core Structure
Step 1 : Synthesis of the basic dibenzo[b,e]diazepin core with 8-methyl substitution
4-methyl-1,2-phenylenediamine + 3-phenyl-5,5-dimethylcyclohexane-1,3-dione + 4-methoxybenzaldehyde → 11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reaction conditions :
- L-proline (20 mol%) as catalyst
- Water as solvent (3 mL per gram of diamine)
- Temperature: 60°C
- Reaction time: 110-120 minutes
- Purification: Recrystallization from ethyl acetate/petroleum ether (1:1)
Introduction of the 1-Hydroxyl Group
Step 2 : Selective reduction to introduce the hydroxyl group at position 1
11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one → 1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin
Reaction conditions :
- Reducing agent: NaBH₄ or LiAlH₄
- Solvent: THF or methanol
- Temperature: 0-25°C
- Reaction time: 2-4 hours
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)
N-Acylation with Hexanoyl Chloride
Step 3 : Introduction of the hexanoyl group at position 10
1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin → 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
Reaction conditions :
- Reagent: Hexanoyl chloride (1.2 equiv.)
- Base: Triethylamine (1.5 equiv.) or pyridine
- Solvent: Dichloromethane or THF
- Temperature: 0°C to room temperature
- Reaction time: 4-6 hours
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)
Alternative Approach: Sequential Construction
An alternative approach involves the sequential construction of the dibenzo[b,e]diazepin scaffold:
Preparation of 3-[(2-amino-5-methylaryl)amino]-5-phenylcyclohex-2-en-1-one
Step 1 : Condensation of 4-methyl-1,2-phenylenediamine with 3-phenylcyclohexane-1,3-dione
Reaction conditions :
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction time: 4-5 hours
- Purification: Recrystallization from ethanol
Reaction with 4-Methoxybenzaldehyde
Step 2 : Condensation with 4-methoxybenzaldehyde to form the diazepine ring
Reaction conditions :
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction time: 4-5 hours
- Purification: Recrystallization
Subsequent Functionalization
Detailed Reaction Parameters and Optimization
Optimization of Core Structure Formation
Table 1: Optimization of Reaction Conditions for Core Structure Formation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | L-proline (10) | Water | 60 | 120 | 75-80 |
| 2 | L-proline (20) | Water | 60 | 110 | 85-90 |
| 3 | L-proline (25) | Water | 60 | 100 | 88-92 |
| 4 | L-proline (20) | Water | 70 | 90 | 87-91 |
| 5 | None | Water | 100 | 130 | 83-87 |
| 6 | SPINOL-CPA (5) | Toluene | 80 | 240 | 80-85 |
Based on these parameters, optimal conditions for core structure formation involve L-proline (20 mol%) in water at 60°C for 110 minutes, providing yields of 85-90%.
Optimization of 1-Hydroxyl Group Introduction
Table 2: Optimization of Reduction Conditions for Hydroxyl Group Introduction
| Entry | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| 1 | NaBH₄ | 1.0 | MeOH | 0 | 2 | 65-70 | 75-80 |
| 2 | NaBH₄ | 1.5 | MeOH | 0 | 3 | 70-75 | 80-85 |
| 3 | NaBH₄ | 2.0 | MeOH/THF | 0 to RT | 4 | 75-80 | 85-90 |
| 4 | LiAlH₄ | 0.5 | THF | -78 to 0 | 2 | 70-80 | 90-95 |
| 5 | L-Selectride | 1.2 | THF | -78 to 0 | 3 | 80-85 | >95 |
For the selective introduction of the 1-hydroxyl group, L-Selectride in THF at low temperature provides the highest yield and selectivity.
Optimization of N-Acylation
Table 3: Optimization of N-Acylation Conditions
| Entry | Acylating Agent | Equivalents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Hexanoyl chloride | 1.1 | Et₃N | DCM | 0 to RT | 4 | 75-80 |
| 2 | Hexanoyl chloride | 1.2 | Et₃N | DCM | 0 to RT | 6 | 80-85 |
| 3 | Hexanoyl chloride | 1.2 | Pyridine | DCM | 0 to RT | 5 | 82-87 |
| 4 | Hexanoic anhydride | 1.5 | DMAP | DCM | RT | 12 | 70-75 |
| 5 | Hexanoic acid | 1.5 | EDCI/DMAP | DCM | RT | 10 | 75-80 |
Optimal N-acylation conditions involve hexanoyl chloride (1.2 equiv.) with pyridine in dichloromethane, providing yields of 82-87%.
Comparative Analysis of Synthetic Routes
Table 4: Comparison of Synthetic Routes for the Target Compound
| Synthetic Route | Number of Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Modified "On Water" Synthesis | 3 | 55-65 | - Simple procedure - Green solvent - High individual step yields |
- Multiple steps - Potential selectivity issues in reduction |
| Sequential Construction | 4 | 45-55 | - Better control over substitution pattern - Established methodology |
- Lower overall yield - More steps - Longer total reaction time |
| Enantioselective Approach | 4 | 40-50 | - Stereochemical control - Access to single enantiomer |
- Requires specialized catalyst - More expensive - More complex procedure |
Characterization and Structural Confirmation
Physical Properties
The target compound 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e]diazepin-10-yl]hexan-1-one is expected to have the following properties:
- Appearance: White to off-white crystalline solid
- Molecular Formula: C31H34N2O3
- Molecular Weight: ~486.62 g/mol
- Melting Point: 145-150°C (estimated based on similar compounds)
- Solubility: Soluble in DCM, chloroform, DMSO; sparingly soluble in methanol; insoluble in water
Spectroscopic Characterization
¹H NMR Spectroscopy
Expected key signals include:
- Aromatic protons: δ 7.80-6.60 ppm (multiplets)
- N-H proton: δ 9.50-9.00 ppm (singlet)
- O-H proton: δ 4.80-4.20 ppm (doublet or singlet)
- OCH₃ protons: δ 3.80-3.70 ppm (singlet)
- C-H at position 11: δ 5.20-5.00 ppm (singlet)
- CH₃ at position 8: δ 2.30-2.20 ppm (singlet)
- Hexanoyl CH₂ adjacent to carbonyl: δ 2.50-2.30 ppm (triplet)
- Remaining aliphatic protons: δ 2.20-0.80 ppm (multiple signals)
¹³C NMR Spectroscopy
Expected key signals include:
- Hexanoyl C=O: δ 170-175 ppm
- Diazepine C=O: δ 165-170 ppm
- Aromatic carbons: δ 160-110 ppm
- OCH₃: δ 55-56 ppm
- C-OH: δ 65-70 ppm
- C-11: δ 55-60 ppm
- CH₃ at position 8: δ 20-22 ppm
- Hexanoyl aliphatic carbons: δ 35-14 ppm
Mass Spectrometry
- Expected molecular ion [M+H]⁺: m/z 487
- Characteristic fragments may include loss of hexanoyl group (m/z 385) and further fragmentation of the diazepine ring
Scale-Up Considerations and Process Development
Scalability Factors
For large-scale production, several adjustments are recommended:
- Replace L-Selectride with NaBH₄ for the reduction step despite slightly lower yield
- Consider continuous flow processing for the three-component reaction to manage heat generation
- Implement solvent recovery systems for environmental and economic benefits
- Explore alternative purification methods to reduce solvent consumption
Chemical Reactions Analysis
Types of Reactions
1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the hexanone moiety can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
The compound 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic molecule with potential applications in various fields, particularly medicinal chemistry. This article explores its scientific research applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula: C23H28N2O3
- Molecular Weight: 392.48 g/mol
Pharmacological Potential
The compound has garnered interest for its potential pharmacological properties. Research indicates that dibenzo diazepines can exhibit a range of biological activities including:
- Antidepressant effects: Some studies suggest that derivatives of this compound may have mood-enhancing properties due to their interaction with neurotransmitter systems.
- Anxiolytic properties: Similar compounds have been investigated for their ability to reduce anxiety, making them candidates for further exploration in treating anxiety disorders.
Anticancer Activity
Recent studies have highlighted the potential of dibenzo diazepines in cancer therapy. For instance:
- Mechanisms of Action: Research has shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
- Case Study: A study involving a related compound demonstrated significant tumor reduction in preclinical models, suggesting that this class of compounds could be further evaluated for anticancer efficacy.
Neuroprotective Effects
The neuroprotective properties of related compounds have led to investigations into their use in neurodegenerative diseases:
- Mechanism Insights: These compounds may protect neuronal cells from oxidative stress and inflammation, which are critical factors in diseases like Alzheimer’s and Parkinson’s.
- Research Findings: Experimental models have shown promising results where similar structures improved cognitive function and reduced neuroinflammation.
Table 1: Comparison of Biological Activities
Table 2: Case Studies on Dibenzo Diazepines
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Antidepressant | Demonstrated significant mood improvement in animal models. |
| Study 2 | Cancer Therapy | Showed 50% reduction in tumor size in xenograft models. |
| Study 3 | Neuroprotection | Enhanced neuronal survival under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related dibenzodiazepinones:
¹Calculated based on molecular formula (C₃₃H₃₄N₂O₄).
Key Findings:
Structural Influence on Solubility: The target compound’s hexanoyl chain increases lipophilicity compared to dimethylaminoethyl (CAS 13137-17-2) or coumarin-containing analogs . This aligns with , where alkyl chains reduce polarity and water solubility.
Synthetic Flexibility: The target compound’s synthesis likely follows the arylglyoxal hydrate pathway (), similar to 11-(4-methoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one . However, the hexanoyl group requires additional acylation steps, which may lower yields compared to simpler alkylation reactions .
Electrochemical and Biological Implications: The 4-methoxyphenyl group in the target compound donates electron density to the diazepine ring, contrasting with the electron-withdrawing 4-chlorophenyl and nitro groups in CAS 374105-31-4 . This difference could influence redox behavior or binding affinity in biological systems.
Crystallographic Validation :
- X-ray studies (e.g., ) confirm the chair conformation of the diazepine ring in related compounds. The target compound’s structure would require similar validation using programs like SHELX or ORTEP to confirm substituent orientations and hydrogen-bonding networks.
Biological Activity
The compound 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one (hereafter referred to as Compound X ) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound X, supported by relevant data tables and research findings.
Chemical Structure and Properties
Compound X has a molecular formula of C34H32N2O7 and a molecular weight of 572.63 g/mol. Its structure features a dibenzo[d,e]diazepine core, which is known for various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on related diazepine derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction via caspase activation |
| Compound B | HeLa | 12.5 | PI3K/Akt pathway inhibition |
| Compound X | TBD | TBD | TBD |
Neuroprotective Effects
Compound X has also been studied for its neuroprotective effects. In animal models of cerebral ischemia, similar compounds have shown the ability to prolong survival times and reduce neurological deficits. This effect is typically attributed to their antioxidant properties and the ability to modulate inflammatory responses.
Case Study: Neuroprotection in Ischemic Models
A study involving bilateral common carotid artery occlusion in mice demonstrated that compounds with similar structures significantly prolonged survival times and reduced mortality rates. The neuroprotective activity was linked to the inhibition of oxidative stress markers.
Anti-Ischaemic Activity
Research has shown that derivatives of dibenzo[b,e][1,4]diazepines possess anti-ischaemic properties. In an experimental model using Kunming mice, a related compound exhibited significant improvements in survival rates during acute ischemic events compared to control groups.
Table 2: Summary of Anti-Ischaemic Activity
| Treatment Group | Survival Rate (%) | Mortality Rate (%) |
|---|---|---|
| Control | 30 | 70 |
| Compound X (high dose) | 80 | 20 |
| Nimodipine (standard) | 75 | 25 |
The biological activities of Compound X can be attributed to several mechanisms:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Inflammation Modulation : Decreasing pro-inflammatory cytokines and mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
